molecular formula C9H10F2O B1509962 2-(3,5-Difluorophenyl)propan-2-ol

2-(3,5-Difluorophenyl)propan-2-ol

Cat. No.: B1509962
M. Wt: 172.17 g/mol
InChI Key: FJQOZZAAYQEKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with fluorine atoms at the 3 and 5 positions. This compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of a tertiary alcohol.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3

InChI Key

FJQOZZAAYQEKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Key Differences Biological/Chemical Impact Source
2-(3,5-Difluoro-2-methylphenyl)propan-1-ol 3,5-difluoro; 2-methyl; propan-1-ol Methyl group at 2-position; primary alcohol Increased lipophilicity; altered reactivity in nucleophilic reactions
2-(3,5-Dimethoxyphenyl)propan-2-ol 3,5-dimethoxy; tertiary alcohol Methoxy (electron-donating) vs. fluorine Reduced electrophilicity; potential antioxidant properties
1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol 3,5-difluoro; amino alcohol Amino group vs. hydroxyl Enhanced hydrogen bonding; potential CNS activity
(2R)-2-(3,5-Difluorophenyl)propanoic acid Carboxylic acid group Acidic functional group Improved solubility; potential as a chiral building block
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol 4-fluoro; 3,5-dimethyl; tertiary alcohol Methyl groups enhance steric hindrance Higher metabolic stability; industrial applications

Electronic and Steric Effects

  • Fluorine Substitution: The 3,5-difluoro pattern creates a symmetrical electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity in electrophilic substitution reactions compared to non-fluorinated or asymmetrically substituted analogs (e.g., 2,5-difluoro derivatives) .
  • Tertiary Alcohol vs. Primary Alcohol : The tertiary alcohol group in 2-(3,5-Difluorophenyl)propan-2-ol reduces acidity (pKa ~19–20) compared to primary alcohols (pKa ~16–17), affecting its participation in hydrogen bonding and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (Inferred) 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol 2-(3,5-Dimethoxyphenyl)propan-2-ol
Molecular Formula C9H10F2O C10H12F2O C11H16O3
Molecular Weight (g/mol) ~172.1 186.20 196.24
LogP (Predicted) ~2.1–2.5 ~2.8 ~1.5
Solubility (Water) Low Very low Moderate

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